

Structural Basis of TED-347 Interaction with TEAD: A Technical Guide

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Compound of Interest

Compound Name: TED-347
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This guide provides an in-depth analysis of the structural and mechanistic basis of the interaction between the small molecule inhibitor **TED-347** and the TEA Domain (TEAD) family of transcription factors. It is intended for researchers, scientists, and drug development professionals working on the Hippo signaling pathway and related cancer therapeutics.

Introduction: The Hippo Pathway and TEAD as a Therapeutic Target

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2][3] The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional co-regulators.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors, initiating a transcriptional program that drives cell proliferation and inhibits apoptosis.[1][3] The formation of the YAP/TAZ-TEAD complex is a pivotal event in oncogenesis, making its disruption a compelling strategy for cancer therapy.[3]

TED-347 has emerged as a potent, irreversible, and covalent inhibitor designed to disrupt this critical protein-protein interaction (PPI).[1][4][5][6][7] It functions as an allosteric inhibitor,

targeting a conserved cysteine residue within a central pocket of TEAD proteins.[1][4][8]

Mechanism of Action of TED-347

TED-347 acts as an irreversible, covalent, and allosteric inhibitor of the YAP-TEAD interaction.

[1][4] Its mechanism involves several key features:

- **Covalent Bonding:** **TED-347** possesses a highly electrophilic chloromethyl ketone warhead. [2][9][10] This group specifically and covalently bonds with the sulfur atom of the cysteine residue Cys-367 (in TEAD4) located within the central lipid-binding pocket of TEAD.[1][4][6] [11] This covalent modification is crucial for its irreversible inhibitory activity.[3]
- **Allosteric Inhibition:** The inhibitor does not bind directly to the YAP-TEAD interaction interface. Instead, it occupies the central, hydrophobic pocket that normally binds palmitate, a fatty acid modification essential for TEAD stability and activity.[3][8][12] By binding to this allosteric site, **TED-347** disrupts the YAP-TEAD interaction.[1][4]
- **Irreversible and Time-Dependent Inhibition:** The covalent nature of the interaction leads to time-dependent inhibition of the TEAD-YAP1 complex formation.[5] **TED-347** has a maximum rate of inactivation corresponding to a half-life ($t_{1/2\infty}$) of 18.2 hours.[1][4][6][13]

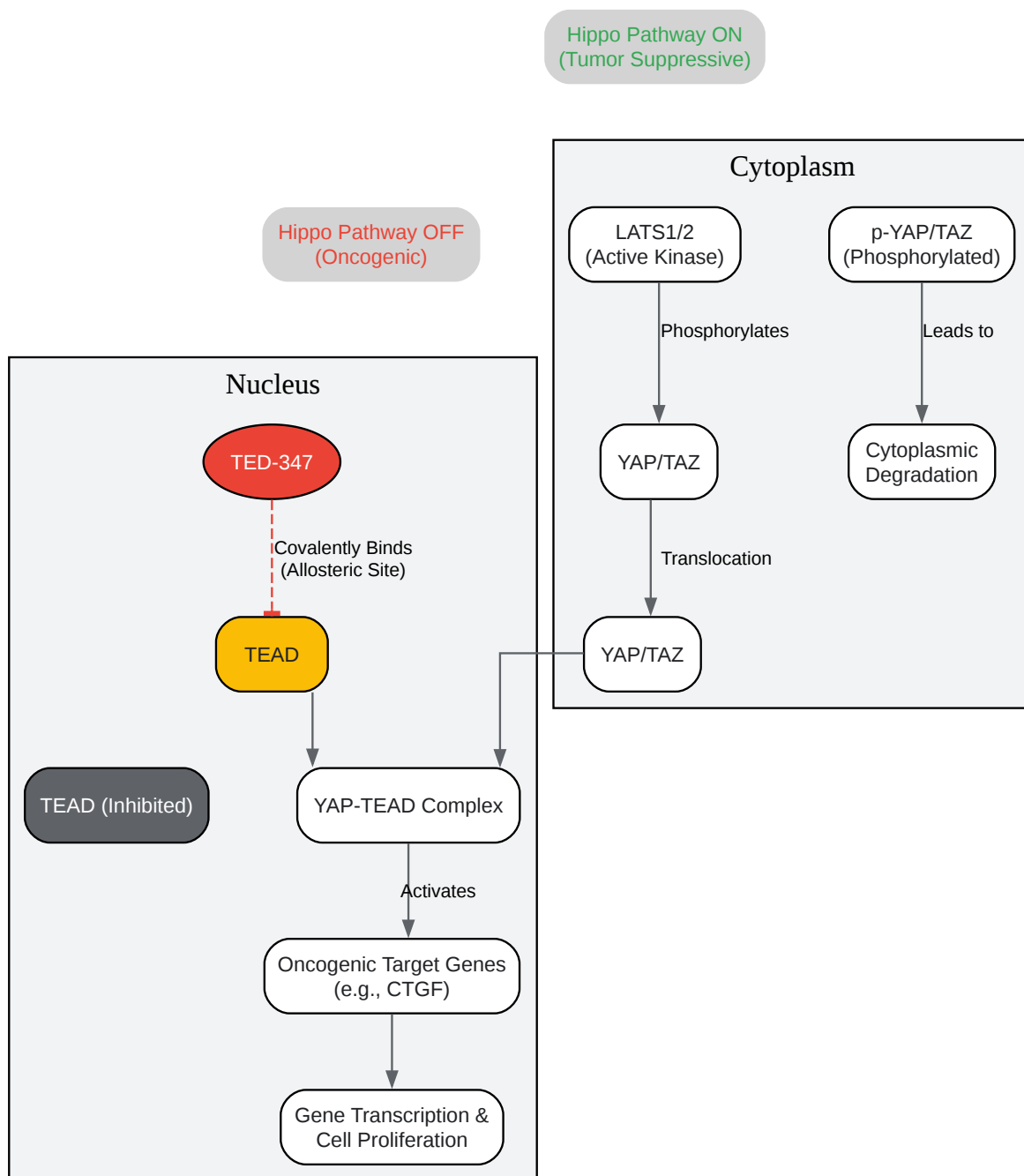
Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of **TED-347** with the TEAD4-YAP1 complex.

Parameter	Value	Description	Source
EC50	5.9 μ M	The half-maximal effective concentration for inhibiting the TEAD4-YAP1 protein-protein interaction in a cell-free assay.	[1] [4] [5] [6] [7] [11] [13]
Ki	10.3 μ M	The inhibition constant for the covalent interaction with TEAD4.	[1] [4] [6] [11] [13]
t1/2 ∞	18.2 hours	The half-life for the maximal rate of TEAD inactivation, indicating the irreversible nature of the binding.	[1] [4] [6] [13]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the Hippo signaling pathway, the formation of the oncogenic YAP-TEAD complex, and the inhibitory action of **TED-347**.



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Caption: Hippo pathway signaling and **TED-347** inhibition mechanism.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research into the **TED-347**-TEAD interaction.

This assay quantifies the ability of **TED-347** to inhibit TEAD-mediated gene transcription in a cellular context.

- Cell Culture and Transfection:
 - Plate HEK-293 or glioblastoma (GBM43) cells at a density of 2.4×10^4 cells/well in a 96-well plate.[\[5\]](#)
 - After 24 hours, co-transfect cells with three plasmids:
 1. A reporter plasmid containing a TEAD-responsive promoter (e.g., the CTGF promoter) driving firefly luciferase expression (pGL3.1-CTGF).[\[5\]](#)
 2. A control plasmid encoding Renilla luciferase for normalization (e.g., TK-Renilla).[\[5\]](#)
 3. Expression vectors for full-length YAP1 and TEAD4 to ensure robust signal.[\[5\]](#)
- Compound Treatment:
 - Allow 48 hours for plasmid expression.[\[5\]](#)
 - Treat the transfected cells with varying concentrations of **TED-347** (e.g., 0.5, 1.0, 5.0, 10 μ M) or DMSO as a vehicle control.[\[5\]](#)
- Lysis and Luminescence Measurement:
 - After a 24-48 hour incubation with the compound, lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).[\[4\]](#)
 - Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
- Data Analysis:

- Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
- Calculate the percentage of inhibition relative to the DMSO-treated control and plot the results to determine the IC50 value.

Co-IP is used to demonstrate that **TED-347** disrupts the physical association between YAP and TEAD proteins within the cell.

- Cell Culture and Transfection:
 - Culture cells (e.g., HEK-293) and transfect them with plasmids encoding epitope-tagged proteins, such as Myc-tagged TEAD4 and FLAG-tagged YAP1.[4][6]
- Compound Treatment:
 - Following transfection, treat the cells with **TED-347** (e.g., 5 μ M) or DMSO for 48 hours.[4][6]
- Cell Lysis:
 - Wash cells with cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Incubate the cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
 - Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
- Washing and Elution:
 - Pellet the beads and wash them several times with IP lysis buffer to remove non-specific binders.

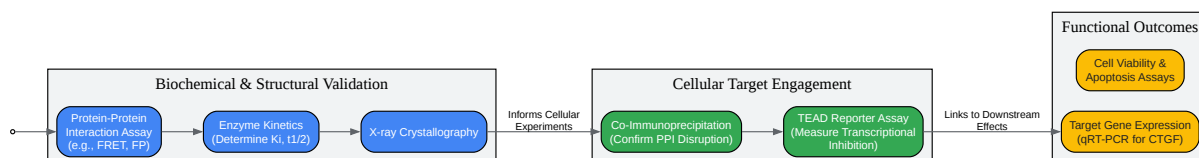
- Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with an antibody against the co-precipitated protein's tag (e.g., anti-Myc antibody) to detect the presence of TEAD4 in the YAP1 immunoprecipitate. A significant reduction in the co-precipitated protein in **TED-347**-treated samples indicates disruption of the interaction.^[4]

This assay assesses the functional consequence of inhibiting the YAP-TEAD interaction on cancer cell survival.

- Cell Plating: Seed cancer cells, such as the patient-derived glioblastoma line GBM43, in 96-well plates.^{[4][5]}
- Compound Incubation: Treat cells with a range of **TED-347** concentrations (e.g., 0.5-100 μ M) for 48 hours.^{[4][6]}
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells according to the manufacturer's protocol.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Analysis: Normalize the results to DMSO-treated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition). **TED-347** has been shown to inhibit GBM43 cell viability.^{[4][5][6]}

Experimental and Logic Workflow

The following diagram outlines the logical workflow for characterizing a YAP-TEAD inhibitor like **TED-347**, from initial biochemical validation to cellular and functional outcomes.



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Caption: Logical workflow for the characterization of **TED-347**.

Conclusion

TED-347 represents a significant advancement in the development of inhibitors targeting the YAP-TEAD transcriptional complex. Its unique mechanism as a covalent, allosteric inhibitor that targets the conserved cysteine in the TEAD palmitate-binding pocket provides a robust and irreversible means of disrupting this oncogenic interaction. The structural and functional data confirm that by occupying this central pocket, **TED-347** effectively blocks TEAD transcriptional activity, leading to reduced expression of target genes like CTGF and decreased viability in cancer cells dependent on Hippo pathway dysregulation.[1][4][6] While co-crystal structures have confirmed the binding site, they have not revealed major conformational changes, suggesting a subtle allosteric mechanism.[2][9][10] The detailed experimental protocols provided herein offer a framework for further investigation and development of next-generation TEAD inhibitors.

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